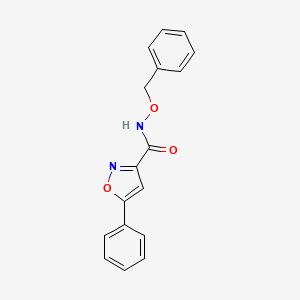![molecular formula C24H29N5O2S B10940307 3-Allyl-2-hydroxybenzaldehyde 1-(5-{[2-(2-adamantyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)hydrazone](/img/structure/B10940307.png)
3-Allyl-2-hydroxybenzaldehyde 1-(5-{[2-(2-adamantyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-2-hydroxybenzaldehyde 1-(5-{[2-(2-adamantyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)hydrazone is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-hydroxybenzaldehyde 1-(5-{[2-(2-adamantyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)hydrazone typically involves multiple steps. The starting materials include 3-Allyl-2-hydroxybenzaldehyde and a triazole derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of batch reactors and continuous flow systems, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-hydroxybenzaldehyde 1-(5-{[2-(2-adamantyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-Allyl-2-oxobenzaldehyde, while reduction of the hydrazone linkage can produce 3-Allyl-2-hydroxybenzaldehyde amine derivatives .
Scientific Research Applications
3-Allyl-2-hydroxybenzaldehyde 1-(5-{[2-(2-adamantyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)hydrazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 3-Allyl-2-hydroxybenzaldehyde 1-(5-{[2-(2-adamantyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone linkage and triazole ring are key features that enable it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-Allyl-2-hydroxybenzaldehyde: A simpler compound with similar functional groups but lacking the triazole and adamantyl moieties.
1,2,4-Triazole derivatives: Compounds containing the triazole ring, which are known for their diverse biological activities.
Adamantyl derivatives: Compounds featuring the adamantyl group, often used in medicinal chemistry for their stability and unique properties.
Uniqueness
3-Allyl-2-hydroxybenzaldehyde 1-(5-{[2-(2-adamantyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)hydrazone is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. The presence of the triazole ring and adamantyl group distinguishes it from simpler analogs and enhances its potential for diverse applications .
Properties
Molecular Formula |
C24H29N5O2S |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
1-(2-adamantyl)-2-[[5-[(2E)-2-[(2-hydroxy-3-prop-2-enylphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C24H29N5O2S/c1-2-4-16-5-3-6-17(22(16)31)12-25-27-23-26-24(29-28-23)32-13-20(30)21-18-8-14-7-15(10-18)11-19(21)9-14/h2-3,5-6,12,14-15,18-19,21,31H,1,4,7-11,13H2,(H2,26,27,28,29)/b25-12+ |
InChI Key |
MYCAYPQAPCTLFG-BRJLIKDPSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC2=NC(=NN2)SCC(=O)C3C4CC5CC(C4)CC3C5)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC2=NC(=NN2)SCC(=O)C3C4CC5CC(C4)CC3C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940240.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)benzyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940247.png)
![[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](4-methylpiperidin-1-yl)methanone](/img/structure/B10940248.png)
![(5Z)-5-[2-(difluoromethoxy)benzylidene]-3-(furan-2-ylmethyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10940258.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10940261.png)
![N-(furan-2-ylmethyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10940266.png)
![N-[3-(morpholin-4-yl)propyl]-2-({3-[(naphthalen-1-yloxy)methyl]phenyl}carbonyl)hydrazinecarbothioamide](/img/structure/B10940268.png)
![2,4-Dimethylphenyl [4-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether](/img/structure/B10940276.png)
![2-[5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-yl]-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10940282.png)
![2-{[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B10940285.png)
![3-Methyl-6-(1-methyl-1H-pyrazol-4-YL)-N~4~-[3-(3-methyl-1H-pyrazol-1-YL)propyl]isoxazolo[5,4-B]pyridine-4-carboxamide](/img/structure/B10940291.png)
![4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B10940295.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10940299.png)
